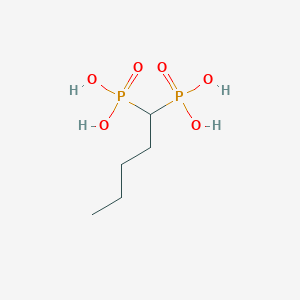
1-phosphonopentylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phosphonopentylphosphonic acid is a bisphosphonic acid derivative known for its strong affinity to hydroxyapatite, making it a valuable compound in various scientific and industrial applications. Bisphosphonic acids are characterized by the presence of two phosphonic acid groups attached to a central carbon atom, which provides them with unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentylidenebisphosphonic acid typically involves the reaction of a pentylidene precursor with phosphorous acid or its derivatives. One common method is the McKenna reaction, which uses bromotrimethylsilane to convert dialkyl phosphonates into phosphonic acids . This reaction is favored due to its high yield and mild conditions.
Industrial Production Methods
Industrial production of pentylidenebisphosphonic acid often employs large-scale batch reactors where the McKenna reaction is carried out under controlled conditions. The reaction mixture is typically heated to around 80-140°C, depending on the specific reagents used . The product is then purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
1-phosphonopentylphosphonic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acid derivatives.
Reduction: Formation of phosphinic acids.
Substitution: Reaction with alcohols, amines, and other nucleophiles to form esters and amides.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Often carried out using reducing agents such as sodium borohydride.
Substitution: Common reagents include alkyl halides, alcohols, and amines under acidic or basic conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphinic acids.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
1-phosphonopentylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of bone resorption and as a marker for bone diseases.
Medicine: Investigated for its potential in treating osteoporosis and other bone-related conditions.
Industry: Utilized in the development of dental adhesives and coatings for implants.
Mecanismo De Acción
1-phosphonopentylphosphonic acid exerts its effects primarily through its strong binding affinity to hydroxyapatite, a major component of bone. This binding inhibits osteoclast-mediated bone resorption by disrupting the formation of the ruffled border and reducing the activity of osteoclasts . Additionally, it promotes osteoclast apoptosis and decreases osteoclast progenitor development .
Comparación Con Compuestos Similares
Similar Compounds
- Methylenebisphosphonic acid
- Ethylenebisphosphonic acid
- Hydroxyethylidenebisphosphonic acid
Uniqueness
1-phosphonopentylphosphonic acid is unique due to its longer alkyl chain, which enhances its binding affinity and stability compared to shorter-chain bisphosphonic acids . This makes it particularly effective in applications requiring strong and durable binding to hydroxyapatite.
Propiedades
Número CAS |
4672-28-0 |
|---|---|
Fórmula molecular |
C5H14O6P2 |
Peso molecular |
232.11 g/mol |
Nombre IUPAC |
1-phosphonopentylphosphonic acid |
InChI |
InChI=1S/C5H14O6P2/c1-2-3-4-5(12(6,7)8)13(9,10)11/h5H,2-4H2,1H3,(H2,6,7,8)(H2,9,10,11) |
Clave InChI |
IRYOZLKMXHUGKP-UHFFFAOYSA-N |
SMILES |
CCCCC(P(=O)(O)O)P(=O)(O)O |
SMILES canónico |
CCCCC(P(=O)(O)O)P(=O)(O)O |
Sinónimos |
pentane diphosphonate pentane diphosphonate tetrasodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















